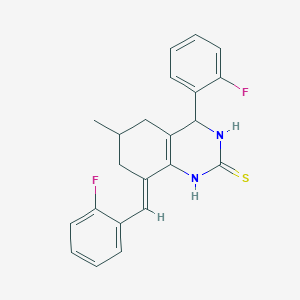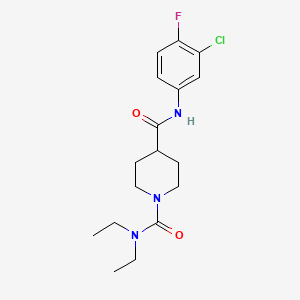
4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide, also known as N-(4-morpholinylmethyl)-N-(2-phenylethyl)benzamide (MPEP), is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPEP has also been investigated for its potential use in the treatment of drug addiction, autism spectrum disorders, and fragile X syndrome. In addition, MPEP has been used as a tool compound in basic research to study the role of mGluR5 in various physiological and pathological processes.
Mecanismo De Acción
MPEP is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the release of intracellular calcium, which plays a critical role in synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, MPEP reduces the release of intracellular calcium and modulates synaptic transmission. This mechanism of action is believed to underlie the therapeutic effects of MPEP in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects. In animal models, MPEP has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the reinforcing effects of drugs of abuse. MPEP has also been shown to modulate neuronal activity in various brain regions, including the prefrontal cortex, hippocampus, and striatum. These effects are consistent with the role of mGluR5 in synaptic plasticity and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for use in lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors or ion channels. MPEP is also relatively stable and can be administered orally or by injection. However, there are some limitations to the use of MPEP in lab experiments. It has a relatively short half-life and may require repeated dosing to maintain its effects. In addition, the use of MPEP in animal models may not fully recapitulate the complex pathophysiology of neurological and psychiatric disorders in humans.
Direcciones Futuras
There are several future directions for research on MPEP and its potential therapeutic applications. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another area of focus is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Furthermore, the potential use of MPEP in combination with other pharmacological agents or behavioral therapies should be explored. Finally, the development of new animal models that better mimic the human pathophysiology of these disorders may help to advance our understanding of the therapeutic potential of MPEP.
Métodos De Síntesis
The synthesis of MPEP involves the reaction of 2-phenylethylamine with 4-(chloromethyl)benzoic acid to form the intermediate compound, 4-(4-morpholinylmethyl)-N-(2-phenylpropyl)benzamide(2-phenylethyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with morpholine to form MPEP. The synthesis of MPEP is a multi-step process that requires the use of various reagents and solvents. The purity of the final product is critical for its use in scientific research.
Propiedades
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17(19-5-3-2-4-6-19)15-22-21(24)20-9-7-18(8-10-20)16-23-11-13-25-14-12-23/h2-10,17H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMKMPLZZDWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)

![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)
